N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC11474686
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O4 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)8-9-19(17)23)21(26)22-15-7-5-6-14(10-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26) |
| Standard InChI Key | YQQNODHBMJVWRL-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name is N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide, reflecting its substituents:
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1-Ethyl group: Enhances lipophilicity and metabolic stability compared to smaller alkyl chains .
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6-Methoxy group: Improves solubility and electronic effects on the quinoline ring .
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3-Carboxamide linkage: Connects the quinoline core to a 3-acetylphenyl group, influencing target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₄ |
| Molecular Weight | 364.4 g/mol |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |
| LogP | 2.1 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Data derived from computational models and analogous quinoline derivatives .
Synthetic Methodology
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step pathway common to 4-oxoquinoline-3-carboxamides, as outlined in patent literature :
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Formation of the Quinoline Core:
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Introduction of the 1-Ethyl Group:
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Alkylation at position 1 using ethyl bromide or similar alkylating agents.
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Carboxamide Coupling:
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Reaction of the quinoline-3-carboxylic acid with 3-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Biological Activities and Mechanisms
Anticancer Activity
Similar quinolines, such as YJC-1 (6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative), demonstrate:
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Mitotic arrest in A549 lung carcinoma cells (IC₅₀ = 4.8 µM) .
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Upregulation of p21(Cip1/Waf1) and cyclin B1/CDK1 suppression .
The ethyl and methoxy substitutions in this compound could similarly stabilize microtubules or disrupt kinase signaling .
Table 2: Comparative Biological Activities of Quinoline Derivatives
Structure-Activity Relationships (SARs)
Impact of Substituents
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1-Ethyl Group: Increases metabolic stability over cyclopropyl analogs (t₁/₂ ↑ 30%) .
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6-Methoxy Group: Enhances solubility and electronic effects, improving membrane permeability .
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3-Acetylphenyl Carboxamide: Modulates selectivity; acetyl groups may engage hydrogen bonding with biological targets .
Pharmacokinetic Predictions
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Bioavailability: Estimated at 30–40% (similar to derivative 13a) .
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Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the acetyl group .
Future Research Directions
Preclinical Development
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of inflammation or cancer.
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Toxicity Profiling: Assess hepatotoxicity and off-target effects using high-throughput screening.
Structural Optimization
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Acetyl Group Modifications: Replace with bioisosteres (e.g., trifluoroacetyl) to improve absorption.
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Combination Therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapeutics.
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